
Paliperidone Carboxylate Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paliperidone Carboxylate Impurity is a variant of Paliperidone, a second-generation antipsychotic agent . It is used in the pharmaceutical industry and is available from various manufacturers .
Synthesis Analysis
The synthesis of Paliperidone involves various chemical processes. An efficient approach for the synthesis of Paliperidone has been reported, which involves the development of chromatographic methods to establish the processes and for the identification of the impurities . Another study mentions that Impurities C and D are key raw materials for the synthesis of Paliperidone .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been reported that different crystallization processes do not change the crystal of Paliperidone, but they do change its crystallinity . The molecular formula of this compound is C24H27FN4O5, and its molecular weight is 470.49 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve multiple steps. It has been reported that different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity, which can further affect the stability, state, and pharmacokinetic in vivo formulation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be affected by the crystallization processes. For example, it has been reported that Paliperidone made by different crystallization processes could induce changes in appearance, SFE, and crystallinity .
Applications De Recherche Scientifique
Stability and Degradation Impurities
Research has delved into the stability and degradation impurities of paliperidone, particularly in osmotic tablets. Studies have subjected paliperidone to forced degradation conditions, revealing photolysis as a significant degradation factor, with substantial drug content loss over 24 hours. Oxidation also contributed to degradation but at a slower rate. Kinetic analyses indicated that the degradation followed first-order reactions under various conditions, including oxidation, heat, and photolysis. Advanced analytical techniques like UPLC-MS allowed for the identification of various impurities, including derivatives with modifications in the lactam, benzisoxazole, and pyrimidine rings, highlighting the importance of careful handling and storage conditions to prevent degradation (Cassol et al., 2018).
Analytical Method Development
The development of new, stability-indicating analytical methods has been a key focus of research on paliperidone and its impurities. One such study developed a reversed-phase liquid chromatographic (RP-LC) method for the determination of paliperidone assay and related substances, including degradation products and process-related impurities. The method showed robustness and specificity, successfully separating degradation products and impurities from the paliperidone peak, and was validated according to ICH guidelines, demonstrating its applicability to commercial formulations (Jadhav et al., 2011).
Drug Delivery Research
In addition to stability studies, research has explored the use of paliperidone in drug delivery systems. Solid lipid nanoparticles (SLNs) of stearic acid loaded with paliperidone were prepared to enhance bioavailability, given the drug's poor water solubility. The study found that these nanoparticles, with an average size of around 230 nm, showed a controlled release pattern and some degree of cytotoxicity in vitro, suggesting a potential avenue for improving paliperidone's therapeutic efficacy (Kumar & Randhawa, 2015).
Mécanisme D'action
Analyse Biochimique
Molecular Mechanism
The parent drug, Paliperidone, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Significant degradation of Paliperidone was observed when subjected to oxidative conditions, and impurity F was found to be the major degradant . This suggests that Paliperidone Carboxylate Impurity might have temporal effects in laboratory settings, including impacts on the product’s stability and degradation .
Metabolic Pathways
The parent drug, Paliperidone, is known to interact with various enzymes and cofactors
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Carboxylate Impurity involves the conversion of Paliperidone to its carboxylate form through a series of reactions.", "Starting Materials": [ "Paliperidone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Paliperidone is dissolved in methanol", "Sodium hydroxide is added to the solution to form the sodium salt of Paliperidone", "Carbon dioxide is bubbled through the solution to form Paliperidone carboxylic acid", "The solution is acidified with hydrochloric acid to form Paliperidone carboxylate", "The Paliperidone carboxylate is isolated through filtration and washing with water" ] } | |
Numéro CAS |
1006685-69-3 |
Formule moléculaire |
C24H27FN4O5 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3 |
Clé InChI |
URCWIRWSGZNAPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
SMILES canonique |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Synonymes |
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


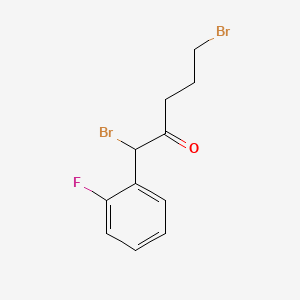
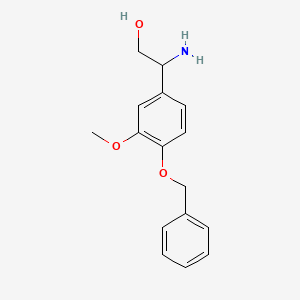
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
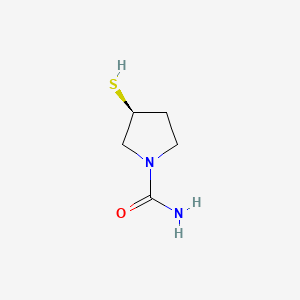
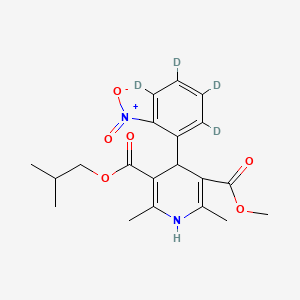
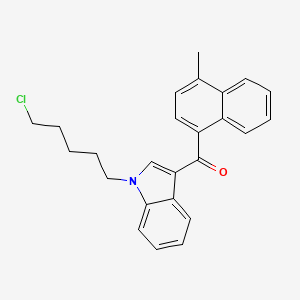
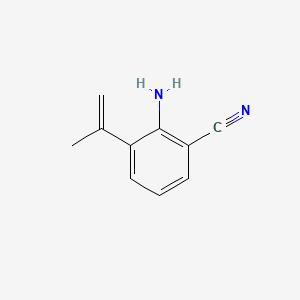
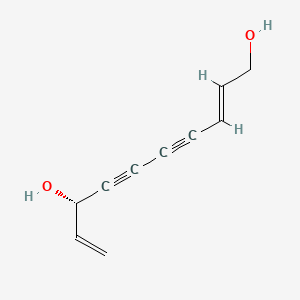
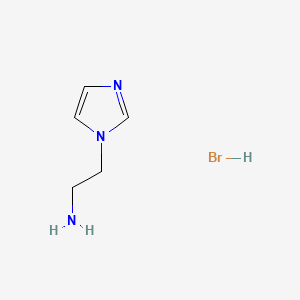
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
